molecular formula C26H19N3O2 B2388045 N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide CAS No. 477537-79-4

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide

Cat. No.: B2388045
CAS No.: 477537-79-4
M. Wt: 405.457
InChI Key: LSUFXMYADKJBDJ-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide (CID 4532367) is a synthetic benzimidazole derivative supplied for research and development purposes . Benzimidazole is a privileged scaffold in medicinal chemistry, known for its structural resemblance to naturally occurring nucleotides, which allows its derivatives to interact with diverse biopolymers in living systems . This specific compound is part of a class of molecules being investigated for their significant neuropsychotropic potential . Research on structurally similar benzimidazole derivatives has demonstrated a wide spectrum of pharmacological activities, including anxiolytic, antidepressant, and analgesic effects in preclinical models . The benzimidazole core is a key pharmacophore in many marketed drugs and experimental compounds, contributing to activities across various targets, such as GABAergic, serotonergic, and adrenergic systems . This compound is presented as a high-purity chemical tool for scientists exploring new therapeutic avenues. Its structure makes it particularly valuable for probing structure-activity relationships in the design of novel neuroactive agents. Researchers utilize such compounds in hit-to-lead optimization, mechanistic studies, and profiling against a panel of biological targets. This product is intended for research applications in laboratory settings only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O2/c30-26(19-9-7-13-22(17-19)31-21-11-2-1-3-12-21)27-20-10-6-8-18(16-20)25-28-23-14-4-5-15-24(23)29-25/h1-17H,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUFXMYADKJBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Analogues with Antimicrobial Activity
Compound Name Structural Features Biological Activity Key Findings Reference
N-[3-(1H-Benzimidazol-2-yl)phenyl]-3-phenoxybenzamide Phenoxy-benzamide + benzimidazole-phenyl linkage Not explicitly reported Hypothesized to target microbial enzymes or DNA due to benzimidazole core
W1 () 3-(2-(Benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide Antimicrobial, Anticancer Enhanced activity attributed to electron-withdrawing dinitrophenyl group
Compound 17 () 4-((4-Benzimidazol-2-ylphenyl)amino)-3-(benzimidazol-2-yl)butanehydrazide Antibacterial Hydrazide group improves solubility; benzimidazole enhances DNA interaction
Compound 10244308 () N-(3-(Imidazol-5-yl)propyl)-1H-benzimidazol-2-amine Anti-MRSA (in silico) Binding affinity: -7.3 kcal/mol to PBP2A

Key Insights :

  • Hydrazide-containing analogs (e.g., Compound 17) demonstrate improved solubility but may lack the phenoxy group’s steric effects, which could influence target specificity .
  • In silico studies suggest benzimidazole derivatives with flexible linkers (e.g., propylamine in Compound 10244308) achieve stronger enzyme binding, whereas rigid amide linkages (as in the target compound) might limit conformational adaptability .
Neuroprotective and Antioxidant Derivatives
Compound Name Structural Features Biological Activity Key Findings Reference
B1 () N-[(Benzimidazol-2-yl)methyl]-4-methoxyaniline Neuropathic pain attenuation Methoxy group enhances CNS penetration; antioxidant effects observed
B8 () N-{4-[(Benzimidazol-2-yl)methoxy]phenyl}acetamide Neuropathic pain attenuation Methoxy linker improves bioavailability; reduces spinal TNF-α expression

Key Insights :

  • The target compound lacks the methoxy-aniline (B1) or methoxy-acetamide (B8) motifs critical for neuroprotective effects, suggesting divergent therapeutic applications.
  • Benzimidazole-ether linkages (as in B8) may offer metabolic stability compared to the target compound’s amide bond, which could be susceptible to hydrolysis .
Enzyme-Targeting Analogues
Compound Name Structural Features Target Enzyme IC50 or Binding Affinity Reference
Semicarbazone-albendazole derivatives () 2-(Substituted phenylmethylidene)-N-[6-(propylsulfanyl)-1H-benzimidazol-2-yl]hydrazinecarboxamide α-Glucosidase IC50 = 12.88–44.35 µg/mL (vs. acarbose: 40.06 µg/mL)
N-(1H-Benzodiazol-2-yl)-3-chlorobenzamide () Chloro-benzamide + benzimidazole Not explicitly reported Chlorine atom may enhance electrophilic interactions

Key Insights :

  • The phenoxy group in the target compound could mimic the hydrophobic interactions of semicarbazone derivatives (), but its lack of a hydrazinecarboxamide moiety may reduce α-glucosidase affinity.
Pharmacokinetic and Structural Considerations
Feature Target Compound W1 () B8 ()
Lipophilicity High (phenoxy group) Moderate (dinitrophenyl) Moderate (methoxy-acetamide)
Solubility Likely low (rigid amide) Low (nitro groups) Moderate (ether linkage)
Metabolic Stability Susceptible to amide hydrolysis Stable (thioacetamido group) Stable (ether linkage)

Biological Activity

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole moiety, which is known for its diverse pharmacological properties. The structural formula is as follows:

C26H19N3O2\text{C}_{26}\text{H}_{19}\text{N}_{3}\text{O}_{2}

IUPAC Name

This compound

This compound exhibits its biological effects through various mechanisms, primarily involving:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance:

  • A cytotoxicity assay conducted at the National Cancer Institute (NCI) demonstrated that this compound exhibited significant cytotoxic effects against various human tumor cell lines, with GI50 values ranging between 0.276 µM and 14.3 µM for selected derivatives .

Table 1: Cytotoxicity Data

CompoundGI50 Value (µM)Cell Line
10e0.589K-562
11s0.276Various

Antimicrobial Properties

Research indicates that compounds with similar structures have shown antimicrobial activity against a range of pathogens. The benzimidazole core is particularly noted for its effectiveness against bacterial and fungal strains.

Antiparasitic Effects

The compound is also being explored for its potential as an antiparasitic agent, particularly in the context of diseases like malaria and leishmaniasis.

Case Studies and Research Findings

  • In Vitro Studies : A study reported that this compound derivatives were evaluated for their cytotoxicity against multiple cancer cell lines, revealing promising results that warrant further investigation into their mechanisms and therapeutic potential .
  • Flow Cytometry Analysis : Flow cytometry was utilized to analyze the effects of the compound on cell cycle progression and apoptosis in K-562 leukemia cells, confirming its role in inducing apoptosis through dose-dependent mechanisms .

Comparative Analysis with Similar Compounds

This compound can be compared with other benzimidazole derivatives to assess its unique properties:

Table 2: Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
BenzimidazoleSimple structureAntimicrobial
2-PhenylbenzimidazoleDerivativeEnhanced antimicrobial
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamideComplex structureAntitumor

Q & A

Q. What are the standard synthetic protocols for N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Condensation of o-phenylenediamine derivatives with carboxylic acids or acyl chlorides under reflux conditions (e.g., polyphosphoric acid as a catalyst at 120–140°C) to form the benzimidazole core .
  • Step 2 : Introduction of the 3-phenoxybenzamide moiety via nucleophilic acyl substitution. For example, reacting 3-phenoxybenzoyl chloride with the benzimidazole intermediate in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by room-temperature stirring for 12 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol/water mixtures are used to isolate the final compound. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is employed:
  • 1H/13C NMR : Confirm the presence of aromatic protons (δ 7.1–8.3 ppm), benzimidazole NH (δ ~12.5 ppm), and amide carbonyl (δ ~168 ppm) .
  • FT-IR : Key peaks include N-H stretch (~3400 cm⁻¹), C=O (amide I band, ~1650 cm⁻¹), and benzimidazole C-N (~1350 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 436.2) validate the molecular formula (C26H20N3O2) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked with theoretical values (e.g., C: 71.71%, H: 4.63%, N: 9.65%) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer : Common assays include:
  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against bacterial strains (e.g., Chlamydia pneumoniae CWL-029) using time-resolved fluorescence immunoassay (TR-FIA) at 10 µM concentrations .
  • Anti-inflammatory Screening : Carrageenan-induced rat paw edema models, with compound administration (50–100 mg/kg) and inhibition percentages calculated against indomethacin controls .
  • Cytotoxicity Profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC50 values and selectivity indices .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported crystallographic data for this compound?

  • Methodological Answer : Contradictions in crystal structures may arise from polymorphic forms or solvent-dependent packing. To address this:
  • Use SHELX-97 for refinement, applying restraints for disordered solvent molecules (e.g., methanol/water in the lattice) .
  • Validate hydrogen bonding networks (e.g., benzimidazole N-H⋯O=C interactions) via Hirshfeld surface analysis (CrystalExplorer software) .
  • Cross-reference with powder XRD data to confirm phase purity and rule out twinning artifacts .

Q. What strategies improve the antichlamydial activity of benzimidazole derivatives like this compound?

  • Methodological Answer : Based on structure-activity relationship (SAR) studies:
  • Substituent Modification : Replace the 3-phenoxy group with electron-withdrawing groups (e.g., -CF3 or -NO2) to enhance membrane permeability .
  • Bioisosteric Replacement : Substitute the benzamide moiety with thiazole or oxazole rings to reduce metabolic degradation .
  • Assay Optimization : Use immunofluorescence microscopy (IFM) for strain-specific MIC determination (e.g., clinical C. pneumoniae CV-6 strain) at sub-µM concentrations .

Q. How can computational methods predict binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Employ AutoDock Vina or Schrödinger Glide to model interactions with C. pneumoniae MOMP (major outer membrane protein). Key residues (e.g., Tyr122, Asp189) show hydrogen bonding with the benzimidazole NH and amide carbonyl .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes. Calculate binding free energies via MM-GBSA .
  • Pharmacophore Modeling : Identify critical features (e.g., aromatic rings, hydrogen bond acceptors) using Phase (Schrödinger) to guide lead optimization .

Q. What methodologies address solubility limitations in pharmacological testing?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for in vitro assays to maintain solubility at 10 mM stock concentrations .
  • Salt Formation : Synthesize hydrochloride or mesylate salts via reaction with HCl or methanesulfonic acid in dichloromethane .
  • Nanoformulation : Prepare PLGA nanoparticles (200–300 nm diameter) using emulsion-solvent evaporation, achieving >80% encapsulation efficiency .

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